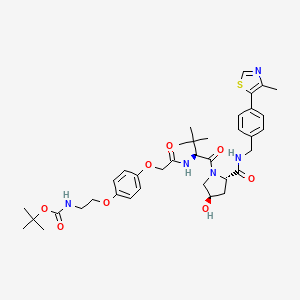

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

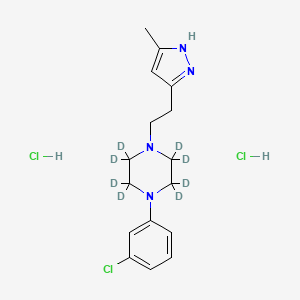

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc es un complejo compuesto orgánico que presenta una combinación de estereocentros, anillos aromáticos, unidades de polietilenglicol (PEG) y un grupo amina protegido con Boc.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc normalmente involucra varios pasos, incluyendo la formación de estereocentros, reacciones de acoplamiento y pasos de protección/desprotección. La ruta sintética puede comenzar con la preparación del núcleo AHPC (complejo de proteína del receptor de hidrocarburo aromático), seguido de la introducción del enlace PEG1 y el grupo amina protegido con Boc. Los reactivos comunes utilizados en estas reacciones incluyen agentes de acoplamiento como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) y grupos protectores como Boc (terc-butoxicarbonilo).

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para la escalabilidad, incluyendo el uso de reactores de flujo continuo y plataformas de síntesis automatizadas. Las condiciones de reacción como la temperatura, el solvente y el tiempo de reacción se controlarían cuidadosamente para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc puede someterse a diversas reacciones químicas, incluyendo:

Oxidación: Los anillos aromáticos y los grupos amina pueden oxidarse bajo condiciones específicas.

Reducción: El compuesto se puede reducir para modificar los grupos funcionales o eliminar los grupos protectores.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden utilizar.

Reducción: Los reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son comunes.

Sustitución: Las condiciones pueden incluir el uso de ácidos o bases fuertes, dependiendo del tipo de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas o compuestos nitro, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus interacciones con objetivos biológicos, como proteínas y enzimas.

Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, incluyendo la administración de fármacos y la terapia dirigida.

Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Los efectos del compuesto se median a través de la unión a estos objetivos, lo que lleva a cambios en las vías de señalización celular y los procesos biológicos. El enlace PEG1 mejora la solubilidad y la biodisponibilidad del compuesto, mientras que el grupo amina protegido con Boc permite la desprotección y activación selectivas en entornos específicos.

Comparación Con Compuestos Similares

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc se puede comparar con otros compuestos similares, como:

(S,R,S)-AHPC-O-Ph-PEG2-NH-Boc: Estructura similar pero con un enlace PEG más largo, lo que puede afectar su solubilidad y biodisponibilidad.

(S,R,S)-AHPC-O-Ph-PEG1-NH-Fmoc: Estructura similar pero con un grupo protector Fmoc (fluorenylmetiloxicarbonilo) en lugar de Boc, lo que puede influir en su estabilidad y reactividad.

La singularidad de this compound radica en su combinación específica de estereocentros, enlace PEG y grupo amina protegido con Boc, que en conjunto confieren propiedades químicas y biológicas distintivas.

Propiedades

Fórmula molecular |

C37H49N5O8S |

|---|---|

Peso molecular |

723.9 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]ethyl]carbamate |

InChI |

InChI=1S/C37H49N5O8S/c1-23-31(51-22-40-23)25-10-8-24(9-11-25)19-39-33(45)29-18-26(43)20-42(29)34(46)32(36(2,3)4)41-30(44)21-49-28-14-12-27(13-15-28)48-17-16-38-35(47)50-37(5,6)7/h8-15,22,26,29,32,43H,16-21H2,1-7H3,(H,38,47)(H,39,45)(H,41,44)/t26-,29+,32-/m1/s1 |

Clave InChI |

XBSRXFHNSDMYAG-CZMLNRTDSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)

![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)